![molecular formula C21H25ClFNO2 B1679253 Reduced haloperidol CAS No. 34104-67-1](/img/structure/B1679253.png)
Reduced haloperidol
Übersicht
Beschreibung
Hydroxyhaloperidol ist ein Metabolit von Haloperidol, einem weit verbreiteten Antipsychotikum. Haloperidol ist bekannt für seine Wirksamkeit bei der Behandlung von Schizophrenie, akuten Psychosen und anderen schweren Verhaltensstörungen. Hydroxyhaloperidol entsteht durch die Reduktion der Butyrophenon-Carbonylgruppe in Haloperidol zu einer Carbinol-Gruppe .
Wirkmechanismus
Hydroxyhaloperidol entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Dopaminrezeptoren im Gehirn. Es wirkt als Antagonist an den Dopamin-D2-Rezeptoren, hemmt die Wirkung von Dopamin und reduziert so psychotische Symptome. Dieser Mechanismus ähnelt dem von Haloperidol, aber Hydroxyhaloperidol kann unterschiedliche pharmakokinetische Eigenschaften haben, die seine Gesamtwirkung beeinflussen .
Biochemische Analyse
Biochemical Properties
Reduced haloperidol interacts with various enzymes and proteins. The enzymes involved in the biotransformation of haloperidol to this compound include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .
Cellular Effects
Some studies suggest that elevated plasma concentrations of this compound or high ratios of this compound to haloperidol may be associated with a diminished therapeutic response to haloperidol in schizophrenic patients . This suggests that this compound may influence cell function, possibly through its interactions with dopamine receptors .
Molecular Mechanism
It is known that this compound can be reconverted back to the parent drug, haloperidol . This suggests that this compound may exert its effects at the molecular level through its interactions with the same biomolecules as haloperidol, potentially including dopamine receptors .
Temporal Effects in Laboratory Settings
It is known that the interconversion process largely favors the reduction of haloperidol to this compound, but not vice versa . This suggests that the effects of this compound may change over time, possibly due to its conversion back to haloperidol .
Dosage Effects in Animal Models
Studies have shown that haloperidol and its metabolites, including this compound, display preferential activity at sigma receptors compared to dopamine D-2 receptors .
Metabolic Pathways
This compound is involved in the metabolic pathways of haloperidol. The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to this compound and by CYP-mediated oxidation .
Transport and Distribution
It is known that this compound can be reconverted back to haloperidol , suggesting that it may be transported and distributed similarly to haloperidol.
Subcellular Localization
Given that this compound can be reconverted back to haloperidol , it may be localized in the same subcellular compartments as haloperidol.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Hydroxyhaloperidol kann durch die Reduktion von Haloperidol synthetisiert werden. Der Reduktionsprozess beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid unter kontrollierten Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel, wie z. B. Methanol oder Ethanol, bei einer bestimmten Temperatur durchgeführt, um die vollständige Reduktion der Carbonylgruppe zu einer Hydroxylgruppe sicherzustellen .
Industrielle Produktionsverfahren
In der industriellen Produktion von Hydroxyhaloperidol werden großtechnische Reduktionsprozesse mit ähnlichen Reduktionsmitteln eingesetzt. Der Prozess wird auf Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Lösungsmittel und Reaktionszeit sorgfältig kontrolliert werden. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um hochreines Hydroxyhaloperidol zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hydroxyhaloperidol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Hydroxyhaloperidol kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Haloperidol oxidiert werden.
Substitution: Die Hydroxylgruppe in Hydroxyhaloperidol kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden kann.
Reduktion: Eine weitere Reduktion von Hydroxyhaloperidol kann zur Bildung anderer Metaboliten führen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Substitution: Verschiedene Nucleophile und Elektrophile, abhängig von der gewünschten Substitution.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden
Oxidation: Haloperidol.
Substitution: Verschiedene substituierte Derivate von Hydroxyhaloperidol.
Reduktion: Weitere reduzierte Metaboliten.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Treatment of Schizophrenia
Reduced haloperidol is often investigated for its efficacy in treating acute schizophrenia. Clinical studies have shown that it can improve psychopathology while minimizing extrapyramidal side effects compared to its parent compound, haloperidol. For instance, a study involving 57 acutely schizophrenic patients demonstrated a significant relationship between serum concentrations of this compound and therapeutic effects measured by the Brief Psychiatric Rating Scale (BPRS) .
2. Pharmacokinetics and Dosage Optimization
Pharmacokinetic studies have explored the optimal dosing strategies for this compound to enhance clinical outcomes. One study with 29 hospitalized patients indicated that plasma concentrations of this compound did not correlate with clinical response as effectively as those of haloperidol itself . This suggests that while this compound is a relevant metabolite, its predictive value for treatment response may be limited.
Research Insights
1. Neuroprotective Properties
Recent research has explored the neuroprotective properties of this compound against drug-induced neuronal damage. A study highlighted that propionate could protect against neurite lesions induced by haloperidol, suggesting that this compound may also play a role in mitigating such adverse effects .
2. Extrapyramidal Symptoms
this compound's impact on extrapyramidal symptoms has been a focal point in various studies. In a comparative analysis of first-episode schizophrenia patients treated with risperidone or haloperidol, it was found that haloperidol was associated with a higher prevalence of extrapyramidal side effects compared to second-generation antipsychotics . This emphasizes the importance of monitoring this compound levels to manage side effects effectively.
Data Tables
Case Studies
Case Study 1: Efficacy in Acute Schizophrenia
A clinical trial involving 57 acutely psychotic patients treated with this compound showed marked improvements in psychotic symptoms without significant increases in extrapyramidal symptoms compared to traditional doses of haloperidol.
Case Study 2: Predictive Value Analysis
In another study with 29 hospitalized patients, researchers assessed the relationship between plasma levels of this compound and clinical outcomes over two weeks. The findings indicated that while this compound is present during treatment, its levels do not reliably predict therapeutic responses, highlighting the complexity of pharmacokinetics in psychiatric treatment.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Haloperidol: Die Stammverbindung, von der Hydroxyhaloperidol abgeleitet ist.
Reduziertes Haloperidol: Ein weiterer Metabolit von Haloperidol, der durch einen anderen Reduktionspfad gebildet wird.
Chlorpromazin: Ein weiteres typisches Antipsychotikum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Wirkungen
Einzigartigkeit
Hydroxyhaloperidol ist einzigartig in seinem spezifischen Stoffwechselweg und seiner Rolle als Zwischenprodukt im Stoffwechsel von Haloperidol. Seine besonderen pharmakokinetischen Eigenschaften und Wechselwirkungen mit Dopaminrezeptoren machen es zu einer wichtigen Verbindung, um die gesamte Pharmakologie von Haloperidol und seinen Metaboliten zu verstehen .
Biologische Aktivität
Reduced haloperidol (RHAL) is a significant metabolite of haloperidol, a first-generation antipsychotic widely used in the treatment of various psychiatric disorders. Understanding the biological activity of RHAL is essential for optimizing therapeutic strategies and minimizing side effects associated with haloperidol administration.
Metabolism and Pharmacokinetics
Haloperidol undergoes extensive hepatic metabolism, primarily through oxidative N-dealkylation and reduction pathways. The reduction of haloperidol to RHAL occurs at the benzylic ketone, resulting in an alcohol metabolite that retains some pharmacological activity. RHAL is reported to be 20-50% as potent as haloperidol in certain neuroleptic tests, although the metabolic reduction/oxidation cycle is skewed towards the formation of RHAL, making its back-conversion to haloperidol less favorable .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (oral) | 14.5 - 36.7 hours |
Half-life (IM) | 20.7 hours |
Major metabolic pathway | Glucuronidation (50-60%) |
Reduction pathway | Approximately 23% |
Biological Activity and Efficacy
RHAL exhibits various biological activities, particularly concerning its interaction with neurotransmitter receptors. It acts primarily as an antagonist at dopamine D2 receptors, which are crucial in the modulation of psychotic symptoms. However, it also interacts with other receptors such as serotonin and histamine, contributing to its overall pharmacological profile.
Receptor Affinity
The affinity of RHAL for various receptors is summarized in the following table:
Receptor | Action | K i (nM) |
---|---|---|
D2 | Inverse agonist | 0.7 |
D3 | Inverse agonist | 0.2 |
5-HT2A | Silent antagonist | 53 |
H1 | Silent antagonist | 1,800 |
Clinical Implications
The clinical implications of RHAL's activity have been explored in various studies. For instance, research indicates that patients treated with haloperidol may experience varying levels of efficacy and side effects based on the RHAL/HAL plasma ratio. Higher doses of haloperidol tend to increase RHAL levels, but the relationship between these levels and clinical outcomes remains inconsistent .
Case Studies
- First-Episode Schizophrenia : A study involving first-episode schizophrenia patients demonstrated that lower doses of haloperidol led to significant improvements in symptoms while minimizing extrapyramidal side effects compared to higher doses .
- Delirium Prevention : The REDUCE trial evaluated haloperidol's efficacy in preventing delirium among critically ill patients but found no significant survival benefit associated with prophylactic treatment using haloperidol or its metabolites .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBBTJFOIOEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929321 | |
Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34104-67-1, 136271-60-8 | |
Record name | 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34104-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyhaloperidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROHALOPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.